2',3'-Dideoxycytidine-5'-triphosphate trilithium salt
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Overview
Description
2’,3’-Dideoxycytidine-5’-triphosphate trilithium salt is a synthetic nucleoside analog. It is composed of a cytidine base attached to a deoxyribose sugar, which is further linked to a triphosphate group. This compound is primarily used in biochemical research, particularly in the study of DNA synthesis and antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxycytidine-5’-triphosphate trilithium salt involves multiple steps. Initially, 2’,3’-Dideoxycytidine is synthesized through the selective removal of hydroxyl groups from cytidine. This is followed by the phosphorylation of the 5’ position to introduce the triphosphate group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated systems to ensure high purity and yield. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxycytidine-5’-triphosphate trilithium salt primarily undergoes substitution reactions. It can also participate in phosphorylation and dephosphorylation reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions.
Phosphorylation: Typically involves the use of phosphorylating agents like phosphorus oxychloride.
Dephosphorylation: Enzymatic dephosphorylation can be achieved using phosphatases.
Major Products
The major products formed from these reactions include various phosphorylated derivatives and dephosphorylated nucleosides .
Scientific Research Applications
2’,3’-Dideoxycytidine-5’-triphosphate trilithium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other nucleoside analogs.
Biology: Plays a crucial role in the study of DNA polymerase activity and DNA sequencing.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the production of diagnostic kits and research reagents .
Mechanism of Action
The compound exerts its effects by inhibiting DNA polymerase I-catalyzed chain elongation. It gets incorporated into the growing DNA strand, causing premature termination of DNA synthesis. This mechanism is particularly useful in antiviral therapies, where it prevents the replication of viral DNA .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyadenosine-5’-triphosphate: Another nucleoside analog used in similar research applications.
2’,3’-Dideoxyguanosine-5’-triphosphate: Used in DNA sequencing and antiviral research.
2’-Deoxycytidine-5’-triphosphate: A naturally occurring nucleoside triphosphate involved in DNA synthesis
Uniqueness
2’,3’-Dideoxycytidine-5’-triphosphate trilithium salt is unique due to its specific inhibition of DNA polymerase I and its trilithium salt form, which enhances its stability and solubility in aqueous solutions .
Properties
Molecular Formula |
C9H13Li3N3O12P3 |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
trilithium;[[[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O12P3.3Li/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;/q;3*+1/p-3 |
InChI Key |
RJTMIBUIHJOWRZ-UHFFFAOYSA-K |
Canonical SMILES |
[Li+].[Li+].[Li+].C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N |
Origin of Product |
United States |
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